molecular formula C12H12N4O2 B4406195 3-(allyloxy)-N-4H-1,2,4-triazol-3-ylbenzamide

3-(allyloxy)-N-4H-1,2,4-triazol-3-ylbenzamide

Cat. No. B4406195
M. Wt: 244.25 g/mol
InChI Key: KWEZJOLCQJZEAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(allyloxy)-N-4H-1,2,4-triazol-3-ylbenzamide, also known as ATB-346, is a novel compound that has gained significant attention in the field of medicinal chemistry. This compound is a non-steroidal anti-inflammatory drug (NSAID) that has shown potential therapeutic benefits in the treatment of chronic pain and inflammation. The unique chemical structure of ATB-346 allows it to selectively target inflamed tissues while avoiding the adverse effects associated with traditional NSAIDs.

Mechanism of Action

3-(allyloxy)-N-4H-1,2,4-triazol-3-ylbenzamide works by selectively targeting inflamed tissues through the inhibition of the cyclooxygenase (COX) enzyme. This enzyme is responsible for the production of prostaglandins, which are known to cause pain and inflammation. By selectively targeting inflamed tissues, this compound is able to reduce pain and inflammation without affecting healthy tissues.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. Studies have shown that this compound is able to reduce the production of prostaglandins, which are known to cause pain and inflammation. This compound has also been shown to reduce the expression of inflammatory markers such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α).

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-(allyloxy)-N-4H-1,2,4-triazol-3-ylbenzamide in lab experiments is its high efficacy and safety profile. This compound has been shown to have a lower risk of adverse effects compared to traditional NSAIDs. However, one limitation of using this compound in lab experiments is its cost. This compound is a relatively expensive compound, which may limit its use in certain experiments.

Future Directions

There are a number of future directions for research on 3-(allyloxy)-N-4H-1,2,4-triazol-3-ylbenzamide. One area of research is the development of new formulations of this compound that can be used in different delivery systems. Another area of research is the investigation of the potential therapeutic benefits of this compound in other disease states such as cancer and autoimmune disorders. Additionally, further studies are needed to investigate the long-term safety and efficacy of this compound in humans.

Scientific Research Applications

3-(allyloxy)-N-4H-1,2,4-triazol-3-ylbenzamide has been extensively studied for its potential therapeutic benefits in the treatment of chronic pain and inflammation. Studies have shown that this compound has a higher efficacy and safety profile compared to traditional NSAIDs such as ibuprofen and naproxen. This compound has also been shown to have a lower risk of gastrointestinal and cardiovascular adverse effects.

properties

IUPAC Name

3-prop-2-enoxy-N-(1H-1,2,4-triazol-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O2/c1-2-6-18-10-5-3-4-9(7-10)11(17)15-12-13-8-14-16-12/h2-5,7-8H,1,6H2,(H2,13,14,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWEZJOLCQJZEAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=CC=CC(=C1)C(=O)NC2=NC=NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47202282
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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